Cas no 86209-51-0 (Primisulfuron-methyl)

Primisulfuron-methyl structure
Primisulfuron-methyl structure
Nome del prodotto:Primisulfuron-methyl
Numero CAS:86209-51-0
MF:C15H12F4N4O7S
MW:468.336996078491
CID:60960
PubChem ID:329754209

Primisulfuron-methyl Proprietà chimiche e fisiche

Nomi e identificatori

    • Primisulfuron
    • Primisulfuron(BSI,draft E-ISO)
    • Primisulfuron-methyl
    • Beacon,Tell
    • Ciba-Geigy
    • methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate
    • Primisulfuron-methyl Solution
    • methyl 2-({[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoyl}sulfamoyl)benzoate
    • methyl 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoate
    • methyl 2-[4,6-bis(difluoromethoxy)pyrimidin-2-ylcarbamoylsulfamoyl]benzoate
    • Beacon
    • CGA 136872
    • Tell
    • PRIMISULFURON-METHYL [HSDB]
    • N-(2-Methoxycarbonylphenylsulfonyl)-N'-[4,6-bis-(difluoromethoxy)pyrimidin-2-yl]urea
    • Benzoic acid,2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester
    • Methyl 2-{[({[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino}carbonyl)amino]sulfonyl}benzoate
    • Methyl 2-((((4,6-bis(difluoromethoxy)pyrimidin-2-yl)carbamoyl)amino)sulfonyl)benzoate
    • Benzoic acid, 2-(((((4,6-bis(difluoromethoxy)-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester
    • CHEMBL1875740
    • AKOS015963961
    • AC-6207
    • N-(2-Methoxycarbonylphenylsulfonyl)-N'-[4,6-bis-(difluoromethoxy)-pyrimidin-2-yl]urea
    • CGA-136872
    • USEPA/OPP Pesticide Code: 128973
    • Q22808725
    • Benzoic acid, 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester
    • DTXCID6012463
    • PRIMISULFURON-METHYL [MI]
    • Primisulfuron-methyl, PESTANAL(R), analytical standard
    • Methyl 2-(((4,6-bis(difluoromethoxy)-2-pyrimidinyl)carbamoyl)sulfamoyl)benzoate
    • N-(2-methoxycarbonylphenylsulfonyl)-N'-
    • methyl 2-[({[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoyl}amino)sulfonyl]benzoate
    • HSDB 7062
    • NS00009471
    • Methyl 2-(((((4,6-bis(difluoromethoxy)-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate
    • DTXSID8032463
    • Benzoic acid, 2(((((4,6bis(difluoromethoxy)2pyrimidinyl)amino)carbonyl)amino)sulfonyl), methyl ester
    • methyl 2-(N-(4,6-bis(difluoromethoxy)pyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate
    • Primisulfuron methyl
    • DB-056918
    • N-(2-METHOXYCARBONYLPHENYLSULFONYL)-N'-(4,6-BIS(DIFLUOROMETHOXY)PYRIMIDIN-2-YL)UREA
    • 3TN6B6S8JP
    • UNII-3TN6B6S8JP
    • Methyl 2-({[4,6-bis(difluoromethoxy)-2-pyrimidinyl]carbamoyl}sulfamoyl)benzoate
    • SCHEMBL118690
    • NCGC00163861-01
    • 86209-51-0
    • NCGC00163861-02
    • Rifle
    • Primisulfuron-methyl [ISO]
    • MDL: MFCD00337169
    • Inchi: 1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25)
    • Chiave InChI: ZTYVMAQSHCZXLF-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(S(NC(NC2N=C(OC(F)F)C=C(OC(F)F)N=2)=O)(=O)=O)=CC=CC=1)OC

Proprietà calcolate

  • Massa esatta: 468.03600
  • Massa monoisotopica: 468.03628256g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 11
  • Complessità: 707
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 154Ų
  • XLogP3: 3.6
  • Conta Tautomer: 5
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Il prodotto puro è un solido bianco
  • Punto di fusione: 203.1° (Maurer); mp 186-188° (Meyer)
  • Punto di infiammabilità: Gradi Fahrenheit:>397,4°F
    Gradi Celsius:>203°C
  • PSA: 154.19000
  • LogP: 3.52110
  • Merck: 13,7836

Primisulfuron-methyl Informazioni sulla sicurezza

  • Simbolo: GHS09
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H400
  • Dichiarazione di avvertimento: P273
  • Numero di trasporto dei materiali pericolosi:UN 3077 9 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 50/53
  • Istruzioni di sicurezza: 60-61
  • RTECS:DG4436000
  • Identificazione dei materiali pericolosi: N
  • Tossicità:LD50 in rats (mg/kg): >4000 orally; >2000 dermally (Maurer)

Primisulfuron-methyl Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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86209-51-0 98%
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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Primisulfuron-methyl Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Acetonitrile
Riferimento
Synthesis of ultrahigh effective herbicide primisulfuron-methyl
Xiao, Shenchu; et al, Huaxue Shijie, 2001, 42(7), 391-392

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Dichloromethane ,  Water
2.1 Solvents: Dichloromethane
Riferimento
The synthesis of herbicide primisulfuron-methyl
Xiang, Dong; et al, Nongyao, 2000, 39(7),

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  3 h, 50 °C
2.1 Solvents: Acetonitrile
Riferimento
Process for preparation of fluorine-containing herbicides
, China, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Sodium hydroxide
3.1 Catalysts: Tetrabutylammonium chloride Solvents: Acetonitrile
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
5.1 Reagents: Ammonia Solvents: Dichloromethane ,  Water
6.1 Solvents: Dichloromethane
Riferimento
The synthesis of herbicide primisulfuron-methyl
Xiang, Dong; et al, Nongyao, 2000, 39(7),

Synthetic Routes 5

Condizioni di reazione
1.1 6 h, reflux
Riferimento
Synthesis and herbicidal activity of Primisulfuron-methyl
Huang, Mingzhi, Nongyao, 2003, 42(10), 15-16

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Solvents: Acetonitrile
Riferimento
Synthesis of ultrahigh effective herbicide primisulfuron-methyl
Xiao, Shenchu; et al, Huaxue Shijie, 2001, 42(7), 391-392

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
2.1 Reagents: Ammonia Solvents: Dichloromethane ,  Water
3.1 Solvents: Dichloromethane
Riferimento
The synthesis of herbicide primisulfuron-methyl
Xiang, Dong; et al, Nongyao, 2000, 39(7),

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
3.1 Solvents: Acetonitrile
Riferimento
Synthesis of ultrahigh effective herbicide primisulfuron-methyl
Xiao, Shenchu; et al, Huaxue Shijie, 2001, 42(7), 391-392

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  4 h, rt → 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
1.3 2 h, rt → 65 °C
2.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt → 85 °C; 80 - 85 °C; 2 h, 80 - 85 °C
2.2 Reagents: Water
3.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
4.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Riferimento
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Riferimento
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Synthetic Routes 11

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  6 h, reflux
Riferimento
Study on the synthesis of herbicide primisulfuron-methyl for corn farmland
Lu, Yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 13-14

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
2.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Riferimento
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, 60 - 70 °C
2.1 6 h, reflux
Riferimento
Synthesis and herbicidal activity of Primisulfuron-methyl
Huang, Mingzhi, Nongyao, 2003, 42(10), 15-16

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  70 - 80 °C
1.2 4 h, 70 - 80 °C
2.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  30 min, 70 °C; 70 °C → 80 °C; 2 h, 80 °C
3.1 Solvents: Acetonitrile ;  6 h, reflux
Riferimento
Study on the synthesis of herbicide primisulfuron-methyl for corn farmland
Lu, Yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 13-14

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt → 85 °C; 80 - 85 °C; 2 h, 80 - 85 °C
1.2 Reagents: Water
2.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
3.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Riferimento
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Toluene ;  rt → reflux
1.2 reflux; 4 - 5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  70 - 80 °C
2.2 4 h, 70 - 80 °C
3.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  30 min, 70 °C; 70 °C → 80 °C; 2 h, 80 °C
4.1 Solvents: Acetonitrile ;  6 h, reflux
Riferimento
Study on the synthesis of herbicide primisulfuron-methyl for corn farmland
Lu, Yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 13-14

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  6 h, reflux
2.1 Solvents: Acetonitrile ;  6 h, reflux
Riferimento
Study on the synthesis of herbicide primisulfuron-methyl for corn farmland
Lu, Yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 13-14

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Sodium hydroxide
2.1 Catalysts: Tetrabutylammonium chloride Solvents: Acetonitrile
3.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
4.1 Reagents: Ammonia Solvents: Dichloromethane ,  Water
5.1 Solvents: Dichloromethane
Riferimento
The synthesis of herbicide primisulfuron-methyl
Xiang, Dong; et al, Nongyao, 2000, 39(7),

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  30 min, rt; 5 h, rt → 70 °C; 70 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 10 °C; 0 - 10 °C; 4 h, 0 - 10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 - 10 °C; 1 h, 0 - 10 °C
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  4 h, rt → 65 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
3.3 2 h, rt → 65 °C
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt → 85 °C; 80 - 85 °C; 2 h, 80 - 85 °C
4.2 Reagents: Water
5.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
6.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Riferimento
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 10 °C; 0 - 10 °C; 4 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 - 10 °C; 1 h, 0 - 10 °C
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  4 h, rt → 65 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.3 2 h, rt → 65 °C
3.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt → 85 °C; 80 - 85 °C; 2 h, 80 - 85 °C
3.2 Reagents: Water
4.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
5.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Riferimento
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Synthetic Routes 21

Condizioni di reazione
1.1 Solvents: Acetonitrile
Riferimento
Process for preparation of fluorine-containing herbicides
, China, , ,

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  30 min, 70 °C; 70 °C → 80 °C; 2 h, 80 °C
2.1 Solvents: Acetonitrile ;  6 h, reflux
Riferimento
Study on the synthesis of herbicide primisulfuron-methyl for corn farmland
Lu, Yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 13-14

Synthetic Routes 23

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium chloride Solvents: Acetonitrile
2.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
3.1 Reagents: Ammonia Solvents: Dichloromethane ,  Water
4.1 Solvents: Dichloromethane
Riferimento
The synthesis of herbicide primisulfuron-methyl
Xiang, Dong; et al, Nongyao, 2000, 39(7),

Primisulfuron-methyl Raw materials

Primisulfuron-methyl Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:86209-51-0)Primisulfuron-methyl
sfd7970
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta